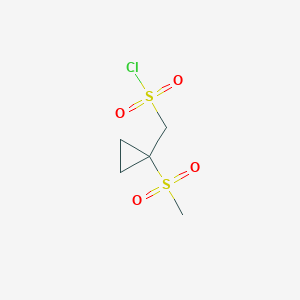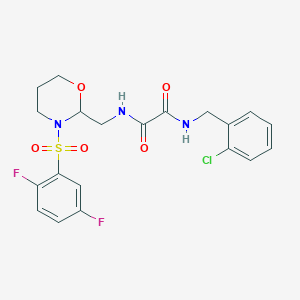
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1934435-48-9 . It has a molecular weight of 232.71 .
Synthesis Analysis
The synthesis of similar compounds like methanesulfonyl chloride involves the reaction of methane and sulfuryl chloride in a radical reaction . Another method entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Molecular Structure Analysis
The InChI code for “(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is 1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Methanesulfonyl chloride, a similar compound, is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .
Physical And Chemical Properties Analysis
For a similar compound, methanesulfonyl chloride, it appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water .
Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is used in organic synthesis due to its reactivity with compounds having active hydrogen. It can react with amines and hydroxyl groups, introducing a methanesulfonyl group .
Catalyst for Esterification and Polymerization
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” can act as a catalyst for esterification or polymerization reactions .
Production of Methanesulfonic Acid
This compound is a key raw material in the production of methanesulfonic acid .
Stabilizer for Liquid Sulfur Dioxide
It can be used as a stabilizer for liquid sulfur dioxide .
Chlorinating Agent
This compound can serve as a chlorinating agent for anthraquinone and carbazole reduction dyes .
Drying Agent for Inks and Coatings
It can be used as a drying agent for oil inks and coatings .
Dyeing Aid for Polyester
This compound can be used as a dyeing improver for polyester .
Color Developer for Color Photography
Mecanismo De Acción
Safety and Hazards
“(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride” is a chemical compound that should be handled with care. The safety data sheet for a similar compound, methanesulfonyl chloride, indicates that it is fatal if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-11(7,8)5(2-3-5)4-12(6,9)10/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFCYWMFPTOGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylsulfonylcyclopropyl)methanesulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)


![3-(4-Methylphenyl)-1-(4-nitrophenyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2414980.png)



![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)
